2,2,2-Trifluoro-1-(2-(trifluoromethyl)thiophen-3-yl)ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-(2-(trifluoromethyl)thiophen-3-yl)ethan-1-one is an organic compound that belongs to the class of trifluoromethyl ketones. This compound is characterized by the presence of a trifluoromethyl group attached to a thiophene ring, which is further connected to a trifluoroacetophenone moiety. The compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(2-(trifluoromethyl)thiophen-3-yl)ethan-1-one can be achieved through several methods:
Direct Reaction with Grignard Reagent: One common method involves the reaction of trifluoroacetic acid with a Grignard reagent derived from bromobenzene.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of trifluoroacetic anhydride with a thiophene derivative in the presence of a Lewis acid such as aluminum chloride (AlCl3).
Reaction with Trifluoromethane: A third method involves the reaction of trifluoromethane gas with benzoyl chloride or benzoyl esters.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(2-(trifluoromethyl)thiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-(trifluoromethyl)thiophen-3-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The thiophene ring provides additional binding interactions with proteins, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(2-(trifluoromethyl)thiophen-3-yl)ethan-1-one can be compared with other similar compounds such as:
2,2,2-Trifluoroacetophenone: This compound lacks the thiophene ring and has different reactivity and applications.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: This compound has a different functional group and is used in battery applications.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: This compound is used as a reagent in organic synthesis and has different chemical properties.
The unique combination of the trifluoromethyl groups and the thiophene ring in this compound makes it distinct from these similar compounds, providing it with unique chemical and biological properties.
Properties
Molecular Formula |
C7H2F6OS |
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Molecular Weight |
248.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[2-(trifluoromethyl)thiophen-3-yl]ethanone |
InChI |
InChI=1S/C7H2F6OS/c8-6(9,10)4(14)3-1-2-15-5(3)7(11,12)13/h1-2H |
InChI Key |
ITOSVFCWTOZCLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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